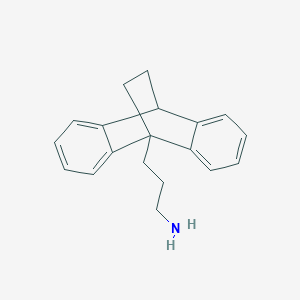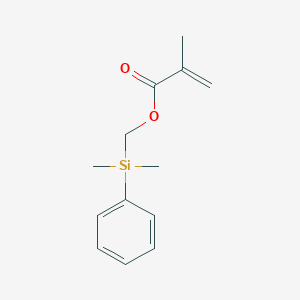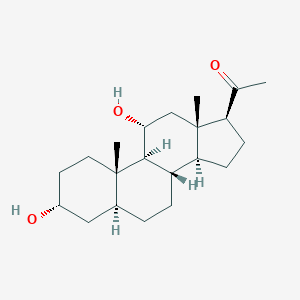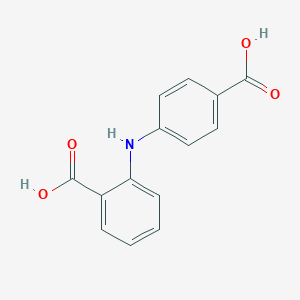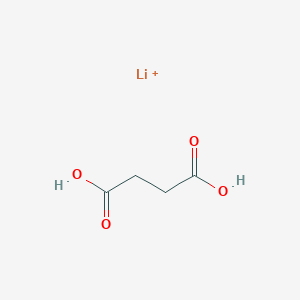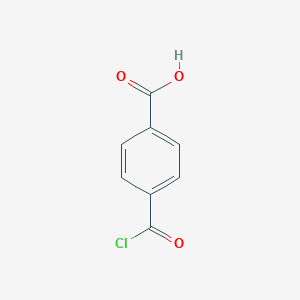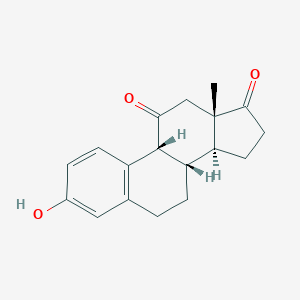
Estra-1,3,5(10)-triene-11,17-dione, 3-hydroxy-, (9beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-triene-11,17-dione, 3-hydroxy-, (9beta)-, commonly known as ATD, is a potent aromatase inhibitor that has been widely used in scientific research. Aromatase is an enzyme that catalyzes the conversion of androgens to estrogens, which plays a crucial role in the biosynthesis of estrogen. ATD has been shown to be effective in inhibiting aromatase activity, thereby reducing estrogen levels in the body.
Mecanismo De Acción
ATD works by inhibiting the activity of aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase activity, ATD reduces the levels of estrogen in the body, which can have a number of physiological effects.
Biochemical and Physiological Effects:
ATD has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of estrogen in the body, which can lead to a reduction in breast cancer cell proliferation and an increase in bone density. ATD has also been shown to have a positive effect on male fertility by increasing the levels of testosterone in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ATD in lab experiments is its ability to inhibit aromatase activity, which can help to elucidate the role of estrogen in various physiological processes. However, one of the limitations of using ATD is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research related to ATD. One area of research could focus on the development of more efficient synthesis methods for ATD, which could increase the yield and reduce the cost of production. Another area of research could focus on the development of new aromatase inhibitors that are more selective and have fewer side effects than ATD. Finally, future research could focus on the role of estrogen in different diseases and conditions, which could help to identify new therapeutic targets for the treatment of these conditions.
Conclusion:
ATD is a potent aromatase inhibitor that has been widely used in scientific research. Its ability to inhibit aromatase activity has made it a valuable tool for investigating the role of estrogen in various physiological processes. While there are some limitations to its use, the future directions for research related to ATD are promising and could lead to the development of new therapies for a variety of diseases and conditions.
Métodos De Síntesis
ATD can be synthesized by a multi-step process involving the reaction of 3-keto-4-ene with sodium borohydride, followed by oxidation with chromic acid. The resulting product is then treated with sodium hydroxide to form ATD. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
ATD has been widely used in scientific research to investigate the role of estrogen in various physiological processes. It has been shown to be effective in reducing the levels of estrogen in the body, which can help to elucidate the role of estrogen in different diseases and conditions. ATD has been used in studies related to breast cancer, osteoporosis, and male infertility.
Propiedades
Número CAS |
17391-44-5 |
|---|---|
Nombre del producto |
Estra-1,3,5(10)-triene-11,17-dione, 3-hydroxy-, (9beta)- |
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
(8S,9R,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C18H20O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h3,5,8,13-14,17,19H,2,4,6-7,9H2,1H3/t13-,14-,17-,18-/m0/s1 |
Clave InChI |
WKUQOYYYFVBROI-USJZOSNVSA-N |
SMILES isomérico |
C[C@]12CC(=O)[C@@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CC(=O)C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CC(=O)C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Sinónimos |
(9β)-3-Hydroxyestra-1,3,5(10)-triene-11,17-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)

